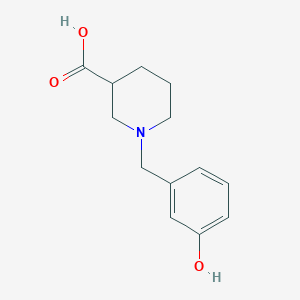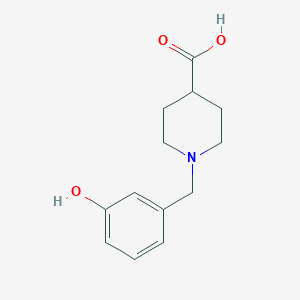![molecular formula C7H10N2O B1370559 5,6,7,8-四氢咪唑并[1,2-a]吡啶-6-醇 CAS No. 1100750-16-0](/img/structure/B1370559.png)
5,6,7,8-四氢咪唑并[1,2-a]吡啶-6-醇
描述
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol is a compound that has been studied for its potential biological activities . It has been used in the synthesis of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, which have shown promising antibacterial activity .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol related compounds involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . This process leads to the generation of hydrazone derivatives in 80–92% yield .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol is confirmed by 1H, 13C NMR, Mass and IR spectral data . The InChI code for this compound is 1S/C7H10N2O/c10-6-1-2-7-8-3-4-9(7)5-6/h3-4,6,10H,1-2,5H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol include a molecular weight of 138.17 . It is a solid at room temperature .科学研究应用
合成和稳定性
- 构象受限抑制剂:该化合物用于合成构象受限的法尼基转移酶抑制剂类似物。这些类似物表现出改善的体内代谢稳定性 (Dinsmore 等人,2000)。
催化和合成方法
- 对映选择性合成:它用于通过氢化对映选择性合成四氢咪唑并[1,2-a]吡啶,提供了一种无需保护或活化基团的方法,并提供完全的区域选择性和良好的收率 (Schlepphorst 等人,2018)。
- 串联氢甲酰化-环化:使用串联氢甲酰化-环化序列实现了双环咪唑衍生物的新型一锅催化合成 (Bäuerlein 等人,2009)。
生物学和药理学应用
- 5-HT3 受体的拮抗剂:5,6,7,8-四氢咪唑并[1,2-a]吡啶-6-醇的衍生物显示出作为 5-羟色胺 (5-HT3) 受体拮抗剂的潜力,这可能有助于治疗肠易激综合征和与癌症化疗相关的恶心等疾病 (Ohta 等人,1996)。
农化研究
- 杀虫活性:该化合物用于合成对豌豆蚜虫和褐飞虱等害虫具有显着杀虫活性的衍生物。这些活性受取代基及其位置的影响 (Zhang 等人,2010;Liu 等人,2016) (Liu 等人,2016)。
化学性质和应用
- 光物理性质:该化合物形成一系列具有强烈荧光和大斯托克斯位移的有机染料,在光物理应用中显示出潜力 (Marchesi 等人,2019)。
- 抗真菌活性:5,6,7,8-四氢咪唑并[1,2-a]吡啶-6-醇的衍生物对念珠菌属表现出选择性抗真菌活性,一些化合物在有效浓度下没有表现出体外毒性 (Ozdemir 等人,2010)。
抗菌研究
- 抗菌活性:新型衍生物对大肠杆菌和金黄色葡萄球菌等病原体表现出显着的抗菌活性,表明在抗菌研究中具有潜力 (Kethireddy 等人,2015)。
作用机制
Target of Action
The primary targets of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to better understand the compound’s mechanism of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information on 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol’s mechanism of action, it’s difficult to discuss how these factors might impact this compound .
生化分析
Biochemical Properties
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as hydrolases and oxidoreductases, influencing their activity and stability. The interactions between 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol and these enzymes are primarily through hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s conformation and catalytic efficiency .
Cellular Effects
The effects of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating these pathways, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol can affect gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of specific genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function. Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. These interactions can result in alterations in gene expression and protein synthesis, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that prolonged exposure to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and promoting cell growth. At high doses, it can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to adverse effects .
Metabolic Pathways
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that can further interact with cellular components. These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol is crucial for its activity and function. This compound can be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization within these compartments allows it to interact with specific biomolecules and participate in localized biochemical reactions .
属性
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-6-1-2-7-8-3-4-9(7)5-6/h3-4,6,10H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXYDBADRJEYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649088 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1100750-16-0 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline](/img/structure/B1370483.png)
![1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1370485.png)



![1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370491.png)
![1-[(3-Hydroxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370494.png)


![3-[(3-Hydroxypyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1370498.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370500.png)

